3-Chloro-2-fluoro-5-sulfamoylbenzoic acid 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 1423025-14-2
VCID: VC2875055
InChI: InChI=1S/C7H5ClFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
SMILES: C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)N
Molecular Formula: C7H5ClFNO4S
Molecular Weight: 253.64 g/mol

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid

CAS No.: 1423025-14-2

Cat. No.: VC2875055

Molecular Formula: C7H5ClFNO4S

Molecular Weight: 253.64 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid - 1423025-14-2

Specification

CAS No. 1423025-14-2
Molecular Formula C7H5ClFNO4S
Molecular Weight 253.64 g/mol
IUPAC Name 3-chloro-2-fluoro-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H5ClFNO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Standard InChI Key ZRANYBQAFZQAAW-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)N
Canonical SMILES C1=C(C=C(C(=C1C(=O)O)F)Cl)S(=O)(=O)N

Introduction

Chemical Identity and Properties

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid (CAS No. 1423025-14-2) is a benzoic acid derivative featuring distinct functional groups including a carboxylic acid moiety, a sulfamoyl group, and two halogen substituents (chloro and fluoro). These structural characteristics contribute to its pharmaceutical relevance and chemical reactivity. The compound belongs to the broader class of halogenated benzoic acids with sulfamoyl substitution, which have demonstrated important biological activities in various therapeutic contexts.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are summarized in the table below:

PropertyValue
Molecular FormulaC₇H₅ClFNO₄S
Molecular Weight253.64 g/mol
AppearanceWhite to slightly yellow crystalline solid
Functional GroupsCarboxylic acid, sulfamoyl, chloro, fluoro
CAS Registry Number1423025-14-2
Melting PointNot specifically reported in sources
SolubilityLimited water solubility; soluble in organic solvents

The presence of multiple functional groups in 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid provides various sites for chemical interactions, making it valuable in medicinal chemistry applications. The carboxylic acid group offers a point for derivatization, while the sulfamoyl group contributes to specific biological activities. The halogen substituents enhance the compound's lipophilicity and influence its pharmacokinetic properties.

Structural Relationships and Analogues

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid shares structural similarities with several other pharmaceutically relevant compounds, particularly those used in diuretic medications. The positional isomer 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid is known to be an intermediate in the synthesis of furosemide, a potent loop diuretic used in clinical practice .

Comparison with Related Compounds

CompoundStructural DifferenceNoted Activity
3-Chloro-2-fluoro-5-sulfamoylbenzoic acidSubject compoundIntermediate in drug synthesis
4-Chloro-2-fluoro-5-sulfamoylbenzoic acidPositional isomerFurosemide precursor
5-Chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acidComplex derivativeLPA₂ receptor agonist (picomolar activity)

Pharmaceutical Applications

3-Chloro-2-fluoro-5-sulfamoylbenzoic acid serves primarily as an intermediate in the synthesis of pharmaceutical compounds, particularly those belonging to the sulfonamide class. Its structural features make it valuable in developing various therapeutic agents.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds for specific therapeutic applications. Studies on sulfamoyl benzoic acid analogues have revealed important structure-activity relationships.

Impact of Halogen Substitution

Research on related compounds indicates that halogen substitution patterns significantly influence biological activity. The positioning of chloro and fluoro groups on the aromatic ring can dramatically alter binding affinity and receptor activation potential .

In studies of sulfamoyl benzoic acid analogues as LPA receptor agonists, compounds with halogen substitutions at specific positions demonstrated enhanced potency. For example, introducing fluoro, chloro, or bromo substituents at the meta position relative to the carboxylic acid group in certain analogues produced compounds with varying degrees of activity, with the chloro-substituted variant showing exceptional potency (EC₅₀ in the picomolar range) .

Influence of Functional Group Positioning

The position of functional groups, particularly the carboxylic acid moiety, has been shown to critically impact biological activity. Research on related compounds demonstrated that altering the position of the carboxylic group from ortho to meta or para relative to the sulfamoyl group can completely abolish activity at certain receptors .

Analytical Considerations

For research applications involving 3-Chloro-2-fluoro-5-sulfamoylbenzoic acid, appropriate analytical methods are essential for confirming identity and purity.

Analytical Methods

Common analytical techniques employed for characterizing this compound include:

  • High-Performance Liquid Chromatography (HPLC): Typically used to determine purity, with reported purity levels for related compounds in the 94-97% range .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.

  • Mass Spectrometry: For molecular weight confirmation and structural analysis.

  • Infrared Spectroscopy: For identification of functional groups characteristic of sulfamoyl benzoic acids.

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